molecular formula C6H16N2 B3269528 (2-Aminoethyl)(methyl)propylamine CAS No. 51218-21-4

(2-Aminoethyl)(methyl)propylamine

Cat. No. B3269528
CAS RN: 51218-21-4
M. Wt: 116.2 g/mol
InChI Key: MEZKKZTWNNWYBQ-UHFFFAOYSA-N
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Description

“(2-Aminoethyl)(methyl)propylamine” is an organic compound that belongs to the class of amines . Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups . This compound is generally used as a petroleum additive and solvent in organic syntheses .


Synthesis Analysis

While specific synthesis methods for “(2-Aminoethyl)(methyl)propylamine” were not found, amines in general can be synthesized through various methods. For instance, most aldehydes and ketones react with 2º-amines to give products known as enamines .


Molecular Structure Analysis

Amines typically have three bonds and one pair of lone pair electrons, making the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5° . The nitrogen atom in these compounds is bonded to three different groups, making it stereogenic and its configuration chiral .


Chemical Reactions Analysis

Amines, including “(2-Aminoethyl)(methyl)propylamine”, can undergo a variety of chemical reactions. For example, most aldehydes and ketones react with 2º-amines to give products known as enamines .


Physical And Chemical Properties Analysis

The physical and chemical properties of amines depend on their classification . For primary and secondary amines, H-bond donation distinguishes their properties and reactivity from tertiary amines .

Scientific Research Applications

CO2 Capture and Absorption

(2-Aminoethyl)(methyl)propylamine: has been investigated as a potential solvent for carbon dioxide (CO2) capture. As we strive to reduce greenhouse gas emissions from fossil fuel combustion, efficient CO2 capture technologies are crucial. Researchers have explored AMP’s solubility in aqueous solutions, especially in comparison to traditional solvents like monoethanolamine (MEA) . Its performance in capturing CO2 and its phase equilibria properties are essential considerations for sustainable energy production.

Solvent Mixtures for Phase Change Applications

AMP is a constituent of novel phase change solvent mixtures. These mixtures can undergo reversible phase transitions (e.g., liquid to gas) during CO2 absorption and desorption processes. Researchers have studied AMP’s behavior in these mixtures, aiming to improve solvent efficiency, viscosity changes, and recyclability . Understanding its role in phase change systems is critical for designing more effective CO2 capture processes.

Chemical Synthesis and Catalysis

AMP’s amino and alkyl groups make it a versatile building block for chemical synthesis. It can participate in reactions such as reductive amination, Mannich reactions, and imine formation. Additionally, AMP-based ligands have been employed in coordination chemistry and catalysis . Researchers explore its potential in creating new materials, pharmaceutical intermediates, and catalysts.

Corrosion Inhibition

AMP exhibits corrosion inhibition properties, particularly in acidic environments. It can form protective films on metal surfaces, preventing corrosion and extending material lifespan. Industries such as oil and gas, water treatment, and metal coatings benefit from AMP-based corrosion inhibitors . Understanding its mechanisms and optimizing its use can enhance material durability.

Polymer Modification

As a reactive amine, AMP can be incorporated into polymer structures. It contributes to cross-linking, improving mechanical properties, thermal stability, and chemical resistance. Researchers explore AMP’s role in modifying polymers for applications like adhesives, coatings, and biomedical materials . Its compatibility with various polymer matrices is an area of interest.

Biomedical and Pharmaceutical Applications

AMP’s biocompatibility and amine functionality make it relevant in drug delivery systems, tissue engineering, and diagnostics. Researchers investigate its use as a linker for drug conjugates, pH-responsive carriers, and surface modifications . Understanding its interactions with biological systems is crucial for safe and effective biomedical applications.

Mechanism of Action

Target of Action

As an amine, it is known that amines can interact with various biological targets, including receptors and enzymes . The specific targets would depend on the structure of the amine and the biological context.

Mode of Action

The mode of action of (2-Aminoethyl)(methyl)propylamine is not well-documented. Generally, amines can interact with their targets through various mechanisms, such as hydrogen bonding or ionic interactions. The specific mode of action would depend on the structure of the amine and the nature of its target .

Biochemical Pathways

Amines can participate in a variety of biochemical reactions, including those involved in neurotransmission and signal transduction .

Safety and Hazards

Amines can be hazardous. They are often flammable, corrosive to metals, and can cause severe skin burns and eye damage . They may also cause respiratory irritation and are harmful if swallowed .

properties

IUPAC Name

N'-methyl-N'-propylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c1-3-5-8(2)6-4-7/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZKKZTWNNWYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminoethyl)(methyl)propylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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